molecular formula C15H7Br2ClO4S B2464793 6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 775315-37-2

6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one

Cat. No. B2464793
CAS RN: 775315-37-2
M. Wt: 478.54
InChI Key: XLQVKOAYDBKBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one is a chemical compound with the formula C15H7Br2ClO4S . It is a complex organic molecule that contains bromine, chlorine, sulfur, and oxygen atoms in addition to carbon and hydrogen .


Molecular Structure Analysis

The molecular structure of 6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one is quite complex. It includes a chromen-2-one core structure, which is a type of oxygen-containing heterocycle . Attached to this core are bromine atoms at the 6 and 8 positions, a sulfonyl group attached to a 4-chlorophenyl group at the 3 position .

Scientific Research Applications

Antibacterial Activity Research indicates that certain derivatives synthesized from chromen-2-one, a structurally related compound to 6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one, have demonstrated significant antibacterial activity. The antibacterial efficacy of these compounds has been tested against various bacterial strains, showcasing their potential in developing new antibacterial agents (Behrami, 2014). Additionally, the structural properties and synthesis methods of related cyclic β-keto sulfones, possessing carbonyl, active methylene, and sulfonyl groups, are actively researched, highlighting the importance of these structural fragments in chemical applications (Shyshkina et al., 2011).

Stereocontrolled Synthesis The stereocontrolled reduction of 3-sulfonyl chromen-4-ones, which are closely related to the compound , has been achieved through two different synthetic methods. This process results in the formation of 3-sulfonyl chroman-4-ols with three contiguous chiral centers, indicating the compound's utility in stereochemically precise synthesis applications (Chang & Tsai, 2018).

Synthetic Methodologies Innovative synthetic methodologies have been developed for structurally similar compounds, such as the efficient one-pot, three-component synthesis of 3-(2-(4-chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones. These methodologies highlight the versatility of such compounds in chemical synthesis (Ramagiri & Vedula, 2014).

Antimicrobial and Analgesic Activities The antimicrobial and analgesic activities of novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives have been explored, demonstrating the compound's potential in pharmaceutical applications. The synthesized compounds exhibited promising activity against various bacterial strains and also showed analgesic effects in animal models (Rajesha et al., 2011).

Crystallography and Structural Analysis The crystal structure and molecular interactions of similar chromen-2-one derivatives have been determined, providing insights into their molecular geometry and potential applications in material sciences or molecular engineering (Manolov et al., 2012).

Safety And Hazards

The safety and hazards associated with 6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one are not clearly defined in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

6,8-dibromo-3-(4-chlorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Br2ClO4S/c16-9-5-8-6-13(15(19)22-14(8)12(17)7-9)23(20,21)11-3-1-10(18)2-4-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQVKOAYDBKBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Br2ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.